N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-16-10-11-19-17(13-16)22-21(29-19)23(14-15-7-4-3-5-8-15)20(25)18-9-6-12-24(18)30(2,26)27/h3-5,7-8,10-11,13,18H,6,9,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNYSXWWSCXONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4CCCN4S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups contributing to its biological activity. Its molecular formula is , and it has a molecular weight of 445.6 g/mol. The presence of the methoxy group enhances solubility, while the methylsulfonyl group affects pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 1219434-40-8 |
The precise mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
- Cell Cycle Regulation : They may induce apoptosis in cancer cells by activating p53 pathways, leading to cell cycle arrest.
- G Protein-Coupled Receptors (GPCRs) : Some derivatives have shown activity against GPCRs, influencing signaling pathways related to pain and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Case Study : In a study published in ResearchGate, benzothiazole derivatives were shown to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a similar mechanism for this compound .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. The methylsulfonyl group is known to enhance metabolic stability, potentially leading to prolonged action in vivo.
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Chemical Biology : To study cell signaling pathways and apoptosis mechanisms.
- Environmental Science : As a chemosensor for detecting heavy metals due to its reactivity.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Compounds
highlights several benzo[d]thiazol-2-yl pyrrolidine carboxamides with anti-inflammatory properties:
- Compound 43 : (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
- Compounds 44–46 : 1-(4-Chlorobenzyl)-substituted indole analogs with methylsulfonylphenyl groups
Key Differences :
- The target compound replaces the nitro (Compound 43) or chlorobenzyl (Compounds 44–46) groups with a methoxybenzo[d]thiazol-2-yl moiety. This substitution likely reduces ulcerogenic risk (methoxy is less electron-withdrawing than nitro) while retaining COX-2 affinity.
Antitumor Agents
also describes antitumor benzo[d]thiazole derivatives:
- Compound 48: (E)-1-((1-(4-Chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide Displays IC₅₀ values of 3.2–5.8 μM against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells. The semicarbazide linker and dimethylaminomethyl group enhance DNA intercalation and topoisomerase inhibition .
Key Differences :
- The target compound lacks the semicarbazide linker and instead incorporates a methylsulfonyl-pyrrolidine group, which may shift the mechanism from DNA damage to enzyme inhibition (e.g., COX-2 or kinases).
Structural Analogs in Patents and Syntheses
- Example 51 (European Patent Application) : (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide
- Compound 74 (PhD Course) : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
Mechanistic Insights
- COX-2 Selectivity : The methylsulfonyl group in the target compound mirrors the sulfonamide in celecoxib, which forms hydrogen bonds with COX-2’s secondary pocket (Arg513, His90) .
- Antitumor Potential: Unlike semicarbazide-based agents (Compound 48), the target’s pyrrolidine-carboxamide scaffold may inhibit kinases (e.g., MAPK or PI3K) due to structural similarity to kinase inhibitors like imatinib .
Preparation Methods
Nitration and Reduction
The 5-methoxy substituent is introduced via nitration followed by reduction. Starting from 2-aminobenzo[d]thiazole , nitration with concentrated HNO₃ in H₂SO₄ at 0–5°C yields 6-nitrobenzo[d]thiazol-2-amine . Subsequent reduction with iron powder in acetic acid at 40°C for 5 hours produces 5-methoxybenzo[d]thiazol-2-amine in 83% yield.
Key Data :
- Nitration : 72% yield of 6-nitro intermediate.
- Reduction : 83% yield after recrystallization.
- Characterization : $$ ^1H $$ NMR (DMSO-d₆) δ 7.58 (d, J = 9.0 Hz), 7.03 (d, J = 2.0 Hz), 6.77 (dd, J = 9.0, 2.0 Hz), 5.55 (s, NH₂).
Preparation of 1-(Methylsulfonyl)pyrrolidine-2-carboxylic Acid
Pyrrolidine Sulfonylation
Pyrrolidine is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to room temperature. This yields 1-(methylsulfonyl)pyrrolidine in >90% purity.
Carboxylic Acid Derivatization
The pyrrolidine ring is functionalized at the 2-position via:
- Enolate alkylation : Using LDA (lithium diisopropylamide) and an alkyl halide.
- Oxidation : Conversion of a hydroxyl or aldehyde group to a carboxylic acid using Jones reagent or KMnO₄.
Example :
- Step 1 : LDA-mediated alkylation of 1-(methylsulfonyl)pyrrolidine with ethyl bromoacetate yields the ester intermediate (73% yield).
- Step 2 : Saponification with NaOH in ethanol/water gives the carboxylic acid (89% yield).
Amide Coupling Between Thiazole Amine and Pyrrolidine Carboxylic Acid
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents like HATU or EDCI are employed.
Amide Bond Formation
The activated acid reacts with 5-methoxybenzo[d]thiazol-2-amine in anhydrous THF or DMF. For example:
- Conditions : 1.1 equiv HATU, 2 equiv DIPEA, room temperature, 12 hours.
- Yield : 68–75% after column chromatography.
Characterization :
- IR : N–H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹.
- $$ ^1H $$ NMR : Pyrrolidine protons at δ 3.2–3.8 ppm, aromatic protons at δ 6.7–7.6 ppm.
N-Benzylation of the Pyrrolidine Amide
Reductive Amination
The secondary amine on the pyrrolidine undergoes benzylation using benzaldehyde and NaBH₃CN in methanol.
Conditions :
Alkylation with Benzyl Bromide
Alternative method using benzyl bromide and K₂CO₃ in DMF at 80°C for 8 hours.
Optimization and Challenges
Regioselectivity in Thiazole Synthesis
Nitration of benzo[d]thiazole preferentially occurs at the 6-position due to electron-donating effects of the methoxy group. Pure 5-methoxy isomers require chromatographic separation.
Stereochemical Control
Racemization during amide coupling is minimized using low temperatures (<0°C) and non-polar solvents.
Sulfonylation Efficiency
Excess MsCl (1.5 equiv) and slow addition prevent di-sulfonylation byproducts.
Analytical Data for Final Compound
Spectroscopic Characterization
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.8 Hz, 1H, ArH), 7.32–7.28 (m, 5H, Bn), 6.89 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.65 (s, 2H, CH₂Bn), 3.84 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, pyrrolidine), 3.12 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 2H, pyrrolidine), 2.30–2.15 (m, 2H, pyrrolidine).
- HR-MS : m/z 456.1521 [M+H]⁺ (calc. 456.1518).
Purity and Yield
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via condensation of 5-methoxy-2-aminobenzothiazole with appropriate carbonyl reagents under reflux conditions (ethanol, 12–24 hours) .
- Step 2 : Introduction of the pyrrolidine-2-carboxamide moiety using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3 : Sulfonylation of the pyrrolidine nitrogen with methylsulfonyl chloride in dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures ensure >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), methylsulfonyl protons (δ ~3.1 ppm), and pyrrolidine ring protons (δ 1.8–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]+ calculated for C21H22N3O4S2: 468.1054) .
- X-ray Crystallography (if applicable): Resolves bond angles and torsional strain in the pyrrolidine ring .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Methodological Answer :
- Primary Solvent : Methanol due to moderate polarity and compatibility with sulfonamide groups.
- Co-solvent : Water (5–10% v/v) to induce slow crystallization, minimizing amorphous impurities .
- Alternative : Ethyl acetate/hexane (1:3) for temperature-controlled (4°C) crystallization .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalyst) influence the yield of the sulfonylation step?
- Methodological Answer :
- Temperature : Reactions at 0–5°C suppress sulfonic acid byproduct formation, improving yields from 60% to 85% .
- Catalyst : Triethylamine (2.5 eq) enhances nucleophilicity of the pyrrolidine nitrogen, but excess amounts (>3 eq) can hydrolyze the methylsulfonyl group .
- Contradiction Analysis : Some protocols use DMAP as a co-catalyst, but this may complicate purification due to residual basicity .
Q. What mechanistic insights explain the compound’s potential antimicrobial activity?
- Methodological Answer :
- Target Hypothesis : The benzothiazole moiety may inhibit bacterial DNA gyrase by mimicking ATP-binding motifs, as seen in analogous thiazole derivatives (IC50 ~2.5 μM in E. coli) .
- Experimental Validation :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Molecular Docking : Use AutoDock Vina to simulate binding to gyrase B (PDB ID: 1KZN), prioritizing residues Asp73 and Gly77 for mutagenesis studies .
Q. How can contradictory data on synthetic yields be resolved across literature reports?
- Methodological Answer :
- Variable Analysis :
- Solvent Polarity : Acetonitrile () vs. DMF () affects reaction rates and byproduct profiles.
- Cyclization Agents : Iodine () vs. PTSA () may alter transition-state stabilization.
- Resolution : Design a DoE (Design of Experiments) study varying solvents, catalysts, and temperatures to identify Pareto-optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
